molecular formula C5H11NOSSi B14285028 Ethoxy(isothiocyanato)dimethylsilane CAS No. 141701-46-4

Ethoxy(isothiocyanato)dimethylsilane

Cat. No.: B14285028
CAS No.: 141701-46-4
M. Wt: 161.30 g/mol
InChI Key: QOAAZTSAEQPEJU-UHFFFAOYSA-N
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Description

Ethoxy(isothiocyanato)dimethylsilane is an organosilicon compound with the molecular formula C5H11NOSSi It is characterized by the presence of an ethoxy group, an isothiocyanato group, and two methyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxy(isothiocyanato)dimethylsilane can be synthesized through a multi-step process involving the reaction of dimethylchlorosilane with sodium ethoxide to form ethoxydimethylsilane. This intermediate is then reacted with thiophosgene to introduce the isothiocyanato group. The overall reaction can be summarized as follows:

  • Formation of Ethoxydimethylsilane: : [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{NaOEt} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OEt)} + \text{NaCl} ]

  • Introduction of Isothiocyanato Group: : [ \text{(CH}_3\text{)}_2\text{Si(OEt)} + \text{CSCl}_2 \rightarrow \text{(CH}_3\text{)}_2\text{Si(NCS)(OEt)} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(isothiocyanato)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other by-products.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution and addition reactions.

    Solvents: Organic solvents like dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: Acid or base catalysts may be used to accelerate the reactions.

Major Products Formed

    Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanato group.

    Silanols: Formed from the hydrolysis of the compound.

Scientific Research Applications

Ethoxy(isothiocyanato)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of functionalized silanes.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential anticancer properties due to the presence of the isothiocyanato group, which is known for its chemoprotective effects.

    Industry: Utilized in the production of specialty coatings and adhesives due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of ethoxy(isothiocyanato)dimethylsilane involves the reactivity of the isothiocyanato group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can also induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway and inhibit proinflammatory responses through the NFκB pathway .

Comparison with Similar Compounds

Similar Compounds

    Ethoxy(ethyl)dimethylsilane: Similar in structure but lacks the isothiocyanato group.

    Dimethylisothiocyanatosilane: Similar but lacks the ethoxy group.

Uniqueness

Ethoxy(isothiocyanato)dimethylsilane is unique due to the presence of both ethoxy and isothiocyanato groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

CAS No.

141701-46-4

Molecular Formula

C5H11NOSSi

Molecular Weight

161.30 g/mol

IUPAC Name

ethoxy-isothiocyanato-dimethylsilane

InChI

InChI=1S/C5H11NOSSi/c1-4-7-9(2,3)6-5-8/h4H2,1-3H3

InChI Key

QOAAZTSAEQPEJU-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)N=C=S

Origin of Product

United States

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